molecular formula C5H8Br2 B238971 trans-1,2-Dibromocyclopentane CAS No. 10230-26-9

trans-1,2-Dibromocyclopentane

Cat. No. B238971
CAS RN: 10230-26-9
M. Wt: 227.92 g/mol
InChI Key: LJCGLSZQABMYGU-UHFFFAOYSA-N
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Description

Trans-1,2-Dibromocyclopentane is a type of stereoisomer. In this compound, the two bromine atoms are on opposite faces of the cyclopentane ring . It contains a total of 15 atoms; 8 Hydrogen atoms, 5 Carbon atoms, and 2 Bromine atoms .


Molecular Structure Analysis

The trans-1,2-Dibromocyclopentane molecule contains a total of 15 bonds. There are 7 non-H bonds and 1 five-membered ring . The 3D chemical structure image of trans-1,2-Dibromocyclopentane is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .


Physical And Chemical Properties Analysis

The physical and chemical properties of trans-1,2-Dibromocyclopentane include a refractive index of n20/D 1.550 and a density of 1.857 g/mL at 25 °C . It also has a variety of thermophysical properties such as normal boiling temperature, critical temperature, critical pressure, and more .

Scientific Research Applications

Synthesis of Organosilane Compounds

trans-1,2-Dibromocyclopentane: is instrumental in the synthesis of organosilane compounds, which are pivotal in both organic synthesis and materials science. The compound can undergo reactions to form 1,2-disilylated and gem-disilylated alkenes . These alkenes are characterized by a carbon–carbon double bond and multiple silyl groups, offering a platform for diverse transformations .

Pseudorotation Studies

The compound is used in the experimental determination of pseudorotation potentials . This involves studying the vicinal proton-proton coupling constants in trans-1,2-Dibromocyclopentane , which is crucial for understanding the dynamic behavior of cyclopentane rings in various chemical environments .

Safety and Hazards

When handling trans-1,2-Dibromocyclopentane, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools to prevent fire caused by electrostatic discharge steam .

Relevant Papers The paper “Experimental Determination of Pseudorotation Potentials for Disubstituted Cyclopentanes Based on Spin–Spin Coupling Constants” provides a complete analysis of 1 H-NMR spectra of trans-1,2-dichlorocyclopentane and trans-1,2-dibromocyclopentane . This could be a valuable resource for further understanding of trans-1,2-Dibromocyclopentane.

Mechanism of Action

Target of Action

Trans-1,2-Dibromocyclopentane is a chemical compound that primarily targets organic synthesis reactions. It is used as a reagent in various chemical reactions due to its unique structure and properties .

Mode of Action

Trans-1,2-Dibromocyclopentane is a stereoisomer, meaning it has the same molecular formula and sequence of bonded atoms as its cis counterpart, but a different spatial orientation . In trans-1,2-dibromocyclopentane, the two bromine atoms are on opposite faces of the cyclopentane ring . This spatial configuration can influence the compound’s reactivity and the type of reactions it can participate in.

properties

IUPAC Name

(1R,2R)-1,2-dibromocyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCGLSZQABMYGU-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1,2-Dibromocyclopentane

CAS RN

10230-26-9
Record name trans-1,2-Dibromocyclopentane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the pseudorotation of trans-1,2-dibromocyclopentane?

A: Understanding the conformational preferences of trans-1,2-dibromocyclopentane is crucial for predicting its reactivity and interactions with other molecules. By analyzing the ¹H-NMR spectra, researchers can determine the energy barriers between different conformations and gain insights into the molecule's dynamic behavior in solution. [] This information can then be extrapolated to understand how similar cyclic systems behave.

Q2: How does the solvent affect the conformational equilibrium of trans-1,2-dibromocyclopentane?

A: The research by Altona et al. [] investigated the influence of solvent polarity on the pseudorotation potential of trans-1,2-dibromocyclopentane. They found that the conformational preferences were influenced by the solvent, with different solvents stabilizing specific conformations to varying degrees. This highlights the importance of considering solvent effects when studying the structure and reactivity of this compound.

Q3: What can the activation parameters for the thermal racemization of trans-1,2-dibromocyclopentane tell us about its reaction mechanism?

A: The study by Bannister et al. [] investigated the kinetics of thermal racemization for trans-1,2-dibromocyclopentane and several other dihalides. They found an activation energy of 31.2 kcal/mol for trans-1,2-dibromocyclopentane, with a low activation entropy. These findings support a racemization mechanism involving a diaxial-diequatorial rearrangement, similar to what has been proposed for other steroidal and cyclohexyl trans-1,2-dibromides.

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